Home > Products > Screening Compounds P136592 > 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549001-53-6

2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Catalog Number: EVT-6586723
CAS Number: 2549001-53-6
Molecular Formula: C15H18N6O
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) inhibitor with an IC50 value of 3 nM in a cellular proliferation assay. [] It is being investigated by Novartis as a potential treatment for pulmonary arterial hypertension (PAH). []

Relevance: This compound shares several structural similarities with 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. Both compounds possess a central carboxamide linker connecting a substituted heterocyclic ring to a 1-methyl-1H-pyrazol-4-yl moiety. The heterocyclic core differs, with this compound featuring a pyrazolo[1,5-a]pyridine core instead of the imidazo[1,2-b]pyridazine core found in the target compound. The presence of the 1-methyl-1H-pyrazol-4-yl group and the carboxamide linker suggests potential similarities in their binding modes and biological activities. []

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound is another PDGFR inhibitor with an IC50 value of 45 nM in a cellular proliferation assay. [] Similar to the previous compound, it is also under investigation by Novartis as a potential treatment for PAH. []

Relevance: LY2784544 and 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide both contain an imidazo[1,2-b]pyridazine core, a key structural feature that suggests they might exhibit similar biological activities. The presence of a substituted pyrazole ring in both compounds further emphasizes their structural similarity. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Similar to LY2784544, GSK2636771 was initially known as a kinase inhibitor but was later identified as a novel GPR39 agonist using the PRESTO-Tango screening approach. [] It also displays allosteric modulation by zinc at GPR39. []

Relevance: Although GSK2636771 doesn't share the imidazo[1,2-b]pyridazine core with 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, its identification as a GPR39 agonist alongside LY2784544, which does share the core, suggests a potential connection in their biological activity. Further investigation into the structure-activity relationships of these GPR39 agonists could reveal additional insights into the importance of different structural elements for their activity. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: This compound is a previously described "GPR39-selective" agonist. [] It was used as a reference compound in the study that identified LY2784544 and GSK2636771 as GPR39 agonists. []

Relevance: This compound is included because it was used as a comparison for the newly discovered GPR39 agonists, LY2784544 and GSK2636771, which are structurally similar to 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. [] The comparison allows for a better understanding of the structural diversity of GPR39 agonists.

3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

Compound Description: This compound is a lead compound used in the development of novel potent inhibitors of p38 mitogen-activated protein (MAP) kinase. []

Relevance: This compound is a p38 MAP kinase inhibitor that shares the imidazo[4,5-b]pyridine core with 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. The difference lies in the fusion of the additional pyridazine ring in the target compound. This similarity in the core structure suggests a potential for shared or related biological activities, despite the difference in the overall structure. []

Overview

2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds with potential applications in medicinal chemistry. This compound has garnered interest due to its structural properties and potential biological activities. It is characterized by the presence of a tert-butyl group, a methyl-substituted pyrazole, and a carboxamide functional group, which may contribute to its pharmacological properties.

Source

The synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives have been documented in various scientific studies. Notably, research has focused on their binding affinities to amyloid plaques and their potential as imaging agents for detecting Alzheimer's disease-related pathologies . The chemical structure of 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide suggests it may have unique interactions due to its specific substituents.

Classification

This compound can be classified under:

  • Chemical Class: Imidazo[1,2-b]pyridazine derivatives.
  • Functional Groups: Carboxamide and pyrazole.
  • Potential Applications: Medicinal chemistry, particularly in neurodegenerative disease research and drug development.
Synthesis Analysis

Methods

The synthesis of 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step synthetic routes that include:

  1. Formation of the Imidazo[1,2-b]pyridazine Backbone: This is usually achieved through condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under basic conditions (e.g., sodium bicarbonate) to form the bicyclic structure.
  2. Substitution Reactions: Following the formation of the core structure, further functionalization occurs at the 6-position through nucleophilic substitution or electrophilic aromatic substitution methods .

Technical Details

The specific synthesis protocol may involve:

  • Reacting tert-butyl 4-(6-chloroimidazo[l,2-b]pyridazin-3-yl)benzylcarbamate with suitable reagents under controlled conditions.
  • Utilizing palladium-catalyzed cross-coupling reactions for introducing various substituents onto the imidazo[1,2-b]pyridazine framework.
Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 270.32 g/mol
  • IUPAC Name: 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for imidazo[1,2-b]pyridazines:

  1. Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic attack leading to further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine ring enables electrophilic substitutions that can modify the electronic properties of the compound.
  3. Hydrogenation: Reduction reactions can be applied to modify double bonds or functional groups within the structure.

Technical Details

Reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Characterization methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm product identity.

Mechanism of Action

Process

The mechanism of action for compounds like 2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide often involves interaction with biological targets such as enzymes or receptors. For instance:

  • It may act as an inhibitor of specific kinases involved in signaling pathways related to neurodegenerative diseases.

Data

Research indicates that imidazo[1,2-b]pyridazines can modulate pathways associated with amyloid plaque formation and clearance in neurodegenerative contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles at halogen positions; electrophilic sites available on the aromatic ring.

Relevant physicochemical data may include logP values indicating lipophilicity and pKa values reflecting acidity/basicity characteristics.

Applications

Scientific Uses

The compound holds promise in various scientific fields:

  1. Medicinal Chemistry: As a potential therapeutic agent targeting neurodegenerative diseases through modulation of amyloid plaque interactions.
  2. Imaging Agents: Due to its binding affinity characteristics, it may serve as a candidate for developing imaging agents in positron emission tomography for Alzheimer's disease diagnostics.
  3. Research Tool: Useful in studying kinase inhibition pathways relevant to cancer and other diseases.

Properties

CAS Number

2549001-53-6

Product Name

2-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

IUPAC Name

2-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C15H18N6O/c1-15(2,3)12-9-21-13(18-12)6-5-11(19-21)14(22)17-10-7-16-20(4)8-10/h5-9H,1-4H3,(H,17,22)

InChI Key

XCYBFJXZJJLAOT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CN(N=C3)C

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CN(N=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.